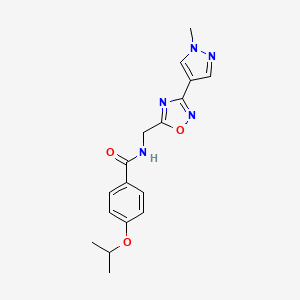

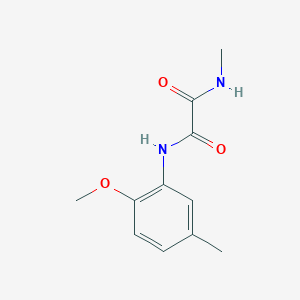

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic molecule that appears to be related to a class of compounds with potential biological applications. Although the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including antimycobacterial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives involves the formation of an intermediate pyrazole which is further reacted with different aryl substituents to yield the final compounds . Similarly, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides is achieved through the reduction of corresponding imino-pyridinium ylides . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds often includes a benzamide moiety linked to a heterocyclic system such as a pyrazole or oxadiazole ring. These structures are known to interact with various biological targets due to their ability to mimic the structure of natural substrates or bind to active sites of enzymes . The presence of substituents like chloro, methyl, or isopropoxy groups can significantly influence the binding affinity and selectivity of these molecules towards their targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. For example, the oxadiazole and pyrazole rings in these molecules can participate in hydrogen bonding and other non-covalent interactions, which are crucial for their biological activity . Additionally, the benzamide group can undergo further chemical modifications, which can be exploited to fine-tune the properties of these compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are typically characterized by their solubility, melting points, and stability. These properties are essential for determining the compound's suitability for drug development, as they affect its bioavailability and pharmacokinetics. The compounds described in the papers exhibit good stability and moderate solubility, which are favorable characteristics for potential therapeutic agents .

Scientific Research Applications

Antimycobacterial Activity

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide derivatives have been synthesized and evaluated for their antimycobacterial properties. These compounds have demonstrated significant activity against Mycobacterium tuberculosis, with certain derivatives showing promising potential as lead molecules for further drug development due to their low toxicity against normal cell lines, indicating their potential in treating tuberculosis without adverse effects on healthy cells (Nayak et al., 2016).

Anti-Influenza Virus Activity

The synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives has shown remarkable activity against the influenza A virus (subtype H5N1), commonly known as bird flu. These compounds were prepared through a series of reactions starting from benzoyl isothiocyanate, demonstrating significant antiviral activities and highlighting their potential as a basis for developing new treatments for avian influenza (Hebishy et al., 2020).

Antimicrobial Activity

A study on thiosemicarbazide derivatives, including 4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, for the synthesis of target heterocyclic compounds, has demonstrated their antimicrobial potential. These compounds were tested for their efficacy against various bacterial strains, offering insights into their use as building blocks in developing new antimicrobial agents (Elmagd et al., 2017).

properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-11(2)24-14-6-4-12(5-7-14)17(23)18-9-15-20-16(21-25-15)13-8-19-22(3)10-13/h4-8,10-11H,9H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDOXTSTWIYPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)

![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)

![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)propanamide](/img/structure/B2518804.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2518815.png)